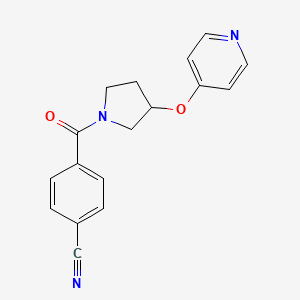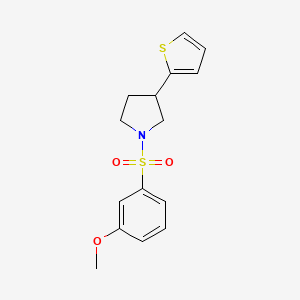
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is an organic compound that belongs to the class of sulfonyl pyrrolidines This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a thiophenyl group attached to a pyrrolidine ring
Aplicaciones Científicas De Investigación
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Métodos De Preparación
The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and a base.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane and a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiophenyl groups, using reagents such as halides or organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include catalysts like palladium or nickel, bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Mecanismo De Acción
The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can act as an electrophilic center, while the methoxyphenyl and thiophenyl groups can participate in hydrophobic interactions or hydrogen bonding, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can be compared with other sulfonyl pyrrolidines, such as:
1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine: Similar structure but with a different position of the methoxy group, which can affect its reactivity and biological activity.
1-((3-Methoxyphenyl)sulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring, which can influence its chemical properties and applications.
1-((3-Methoxyphenyl)sulfonyl)-3-(phenyl)pyrrolidine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-19-13-4-2-5-14(10-13)21(17,18)16-8-7-12(11-16)15-6-3-9-20-15/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCLCLJKCWZJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)
![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![2-(furan-2-yl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2718428.png)
![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)
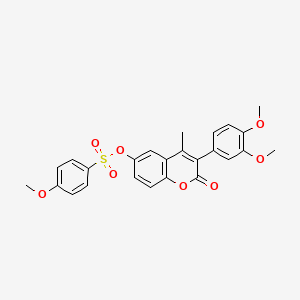
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2718431.png)
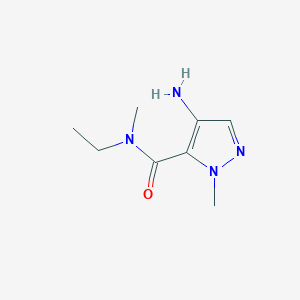
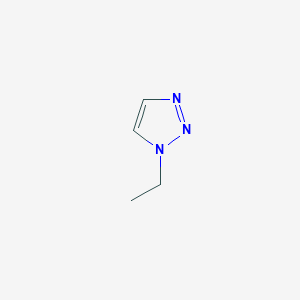
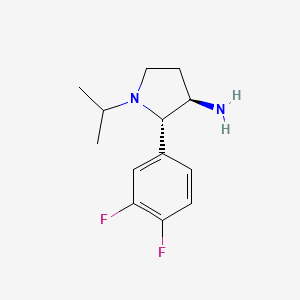
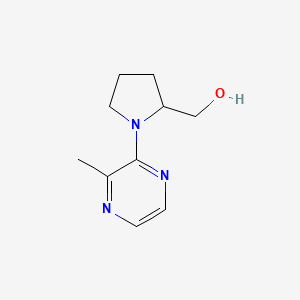
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)
